molecular formula C13H14N2O3 B12948291 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12948291
M. Wt: 246.26 g/mol
InChI Key: KMVVWWCRXWMNJC-UHFFFAOYSA-N
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Description

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-methylbenzaldehyde with urea and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(4-oxo-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Hydroxyphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
  • 6-(4-Methoxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
  • 6-(4-Hydroxy-3-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

6-(4-hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O3/c1-7-6-9(16)4-5-10(7)11-8(2)12(17)14-13(18)15(11)3/h4-6,16H,1-3H3,(H,14,17,18)

InChI Key

KMVVWWCRXWMNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=C(C(=O)NC(=O)N2C)C

Origin of Product

United States

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